[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Overview
Description
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is an organic compound with a complex structure that includes both an oxazole and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved by reacting 2-chloro-6-fluorophenyl with 5-methylisoxazole-4-carboxylic acid under specific conditions to form the oxazole ring.
Coupling with Quinoline: The oxazole intermediate is then coupled with 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride]: This compound shares the oxazole ring and phenyl group but lacks the quinoline moiety.
[6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid]: This compound contains the quinoline moiety but lacks the oxazole ring.
Uniqueness
The uniqueness of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone lies in its combined structure of both an oxazole and a quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O2/c1-12-8-9-17-14(11-12)5-4-10-25(17)21(26)18-13(2)27-24-20(18)19-15(22)6-3-7-16(19)23/h3,6-9,11H,4-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOAMQXGEDQHGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114481 | |
Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024580-16-2 | |
Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1024580-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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